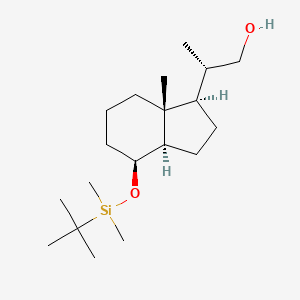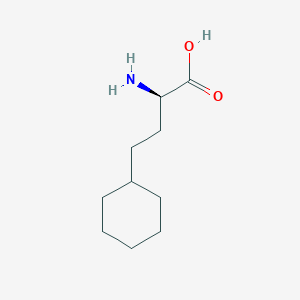![molecular formula C16H21ClN2O2S B2587543 (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide CAS No. 1385620-06-3](/img/structure/B2587543.png)
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a variety of biological activities.
Mécanisme D'action
The mechanism of action of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is not fully understood, but it is believed to act by modulating the activity of certain receptors in the brain and peripheral tissues. Specifically, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, inflammation, and pain perception.
Biochemical and Physiological Effects:
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is that it has been extensively studied and has a well-established synthesis method. In addition, it has been found to have a variety of biological activities, making it a potentially useful tool for studying various physiological processes. However, one limitation of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide and its potential use as a tool for studying various physiological processes.
Méthodes De Synthèse
The synthesis of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide involves the reaction of 2-chlorobenzaldehyde with N-[(1-cyclopropylpyrrolidin-3-YL)methyl]amine in the presence of a base to form the intermediate product. This intermediate product is then reacted with ethenesulfonyl chloride to give (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide. The synthesis of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been reported in several research articles and is considered to be a relatively straightforward process.
Applications De Recherche Scientifique
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-16-4-2-1-3-14(16)8-10-22(20,21)18-11-13-7-9-19(12-13)15-5-6-15/h1-4,8,10,13,15,18H,5-7,9,11-12H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATFHJZQAOHGAK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNS(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CCC(C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)


![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)